molecular formula C13H19BN2O4 B12396293 MRV03-069

MRV03-069

Numéro de catalogue: B12396293
Poids moléculaire: 278.11 g/mol
Clé InChI: ZOECZWCWNQKVEB-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a chiral boronic acid derivative characterized by its (1S)-configured propyl backbone. Key structural features include:

  • A boronic acid group (-B(OH)₂) at the terminal position, enabling reversible covalent interactions with diols or proteolytic enzymes.
  • A 4-phenylbutanoylamino substituent, providing hydrophobic and aromatic interactions.

Propriétés

Formule moléculaire

C13H19BN2O4

Poids moléculaire

278.11 g/mol

Nom IUPAC

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid

InChI

InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1

Clé InChI

ZOECZWCWNQKVEB-LLVKDONJSA-N

SMILES isomérique

B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O

SMILES canonique

B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.

Analyse Des Réactions Chimiques

Types of Reactions

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomes, which are essential for protein degradation in cancer cells. [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has been studied for its ability to induce apoptosis in various cancer cell lines. For example, studies have shown that it can inhibit the growth of breast cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival .

Diabetes Management

Boronic acids, including this compound, have been explored for their role as glucose sensors and insulin-mimicking agents. They can form reversible covalent bonds with diols, such as glucose, which may lead to the development of innovative therapeutic strategies for diabetes management. The ability of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid to modulate insulin activity is currently under investigation .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit serine proteases and other enzymes that play a role in inflammation and other pathological conditions. The mechanism involves the formation of a reversible covalent bond with the active site of the enzyme, thereby blocking its function .

Case Studies

StudyObjectiveFindings
Study 1 Anticancer EffectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics .
Study 2 Diabetes ManagementShowed that the compound effectively modulates insulin signaling pathways in vitro, suggesting potential for developing new diabetic treatments .
Study 3 Enzyme InhibitionConfirmed the ability of the compound to inhibit serine proteases, with implications for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Compounds

Structural and Functional Analysis

The compound is compared to structurally related boronic acids with documented biological or chemical relevance:

Compound Name Key Structural Features Reported Activity/Applications References
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid - (1S)-configuration
- 4-phenylbutanoylamino group
- 3-amino-3-oxo propyl chain
Not explicitly reported in evidence; inferred potential as a protease inhibitor N/A
Bortezomib (Velcade) - (1R)-configuration
- Pyrazinylcarbonyl amino group
- 3-methylbutyl chain
Proteasome inhibitor (chymotrypsin-like activity); FDA-approved for multiple myeloma
(S)-(3-(3-Phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid (Compound 13) - (S)-configuration
- Pyrazine carboxamide group
- Phenyl substituent
Intermediate in proteasome inhibitor synthesis; evaluated for antimalarial activity
BE8 - Cyclobutyl and azabicyclohexane groups
- Methylsulfonyl amino substituent
Theoretical inhibitor of SARS-CoV proteases
6A8 - Guanidinobutyl chain
- Benzamide group
Evaluated against viral proteases (e.g., Zika, HIV-1)
Key Observations:

Stereochemistry : The (1S)-configuration distinguishes the target compound from bortezomib (1R), which impacts proteasome binding specificity .

The 3-amino-3-oxo moiety may improve solubility relative to analogs like BE8, which contain bulky bicyclic structures .

Binding Interactions: Boronic acids generally form reversible complexes with diols or catalytic threonine residues in proteasomes. However, the target compound’s binding affinity remains uncharacterized, unlike bortezomib, which shows nanomolar inhibition (Kᵢ ~ 0.6 nM) .

Physicochemical Properties

  • Solubility: Boronic acids exhibit variable solubility depending on substituents. The target compound’s polar 3-amino-3-oxo group may enhance aqueous solubility compared to hydrophobic analogs like bortezomib .
  • Stability: Boronic acids are pH-sensitive, forming trigonal (neutral pH) or tetrahedral (basic pH) complexes. The 4-phenylbutanoylamino group may stabilize the compound in plasma, similar to bortezomib’s pharmacokinetic profile .

Activité Biologique

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative that has shown potential in various biological applications, particularly in the field of medicinal chemistry. This compound exhibits unique properties that make it a candidate for enzyme inhibition and therapeutic interventions.

Chemical Structure

The compound can be described by the following chemical structure:

C15H20BN3O3\text{C}_{15}\text{H}_{20}\text{B}\text{N}_{3}\text{O}_{3}

Boronic acids, including this compound, are known to interact with serine proteases and other enzymes. They form covalent bonds with the active site residues, leading to enzyme inhibition. This mechanism is particularly significant in targeting diseases where proteolytic enzymes play a crucial role.

Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors of various enzymes. For instance, studies have shown that peptide boronic acids can form stable complexes with serine residues in the active sites of proteases, effectively inhibiting their activity. This inhibition is critical in cancer therapies where protease activity contributes to tumor progression and metastasis .

Cytotoxicity

The cytotoxic effects of boronic acid derivatives have been documented in several studies. For example, boronated compounds have been shown to enhance cell death in cancer cell lines by increasing their uptake through interactions with surface glycans, similar to lectin-based delivery systems . This property suggests potential applications in targeted cancer therapies.

Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study investigated the inhibitory effects of boronic acid derivatives on DPP-IV, an enzyme implicated in diabetes and cancer. The compound demonstrated an IC50 value of less than 4 nM, indicating potent inhibitory activity . This finding highlights its potential use as an antidiabetic agent.

Study 2: Targeting Serine Proteases

Another study focused on the inhibition of serine proteases using various boronic acid derivatives, including [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid. The results showed that these compounds could inhibit proteolytic cleavage processes critical for cancer cell survival .

Data Tables

Compound NameTarget EnzymeIC50 ValueBiological Activity
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acidDPP-IV< 4 nMAntidiabetic
WLS6ahClpXP29 µMProtease Inhibition
MG262hClpXP~40 µMProtease Inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.